molecular formula C15H13FN2O4 B12495085 1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12495085
M. Wt: 304.27 g/mol
InChI Key: HBSBBDSJLMYOQB-UHFFFAOYSA-N
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Description

1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorinated aromatic ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis processes to ensure high yield and purity. For instance, the use of triethylamine as an acid-binding agent can help avoid protonation of raw materials, thereby improving the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on hematopoietic prostaglandin D synthase, influencing various biological processes . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific fluorinated aromatic ring and carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13FN2O4/c1-9-2-4-11(6-12(9)16)17-13(19)8-18-7-10(15(21)22)3-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

HBSBBDSJLMYOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)F

Origin of Product

United States

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